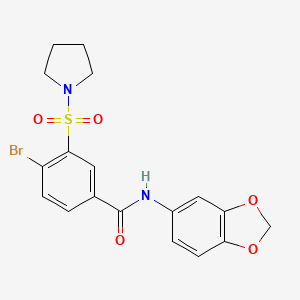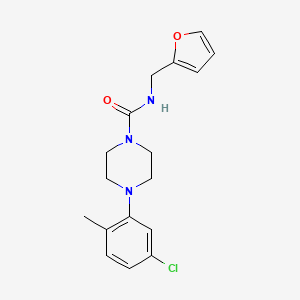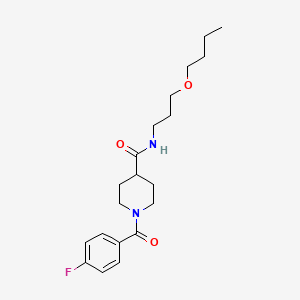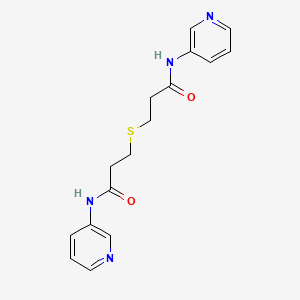![molecular formula C18H22N6O2S B4580905 4-[(4-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B4580905.png)
4-[(4-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)methyl]morpholine
Descripción general
Descripción
The compound of interest is a part of a broader class of chemicals that feature heterocyclic structures such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These frameworks are known for their diverse pharmacological activities and potential applications in various fields of chemistry and biology.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with the formation of oxadiazole or triazole rings followed by subsequent functionalization. For instance, a study detailed the synthesis of a morpholine derivative by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, showcasing a typical approach to such compounds (Mamatha S.V et al., 2019).
Molecular Structure Analysis
X-ray diffraction studies are commonly used to confirm the molecular structure, providing insights into the compound's crystal system and lattice parameters. For example, the synthesized compound mentioned above was confirmed to belong to the monoclinic system with specific lattice parameters (Mamatha S.V et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : These compounds are synthesized through multiple steps involving the reaction of specific precursors like 1,3,4-oxadiazole-2-thiols with chloroethyl morpholine hydrochloride. The methods include refluxing and using specific reagents to achieve the desired compounds. The synthesis process is crucial for obtaining pure compounds with potential biological activities (Mamatha S.V et al., 2019).
Structural Characterization : Advanced techniques such as NMR, IR, Mass spectral studies, and single-crystal X-ray diffraction are employed to characterize the synthesized compounds. These methods help in confirming the structure of the compounds, which is essential for further biological application studies.
Biological Activities
Antimicrobial Activities : Several studies have shown that these compounds exhibit significant antimicrobial properties. They have been tested against various microorganisms, and some have shown good or moderate activities, highlighting their potential as antimicrobial agents (H. Bektaş et al., 2010).
Anti-tuberculosis (Anti-TB) Activity : Compounds synthesized from 1,3,4-oxadiazole and morpholine derivatives have shown remarkable anti-TB activity. This opens up new avenues for the treatment of tuberculosis, offering potentially effective alternatives to existing TB medications (Mamatha S.V et al., 2019).
Antimicrobial Evaluation and Hemolytic Activity : Beyond antimicrobial action, these compounds have been evaluated for hemolytic activity, which measures their safety in terms of red blood cell disruption. This aspect is crucial for assessing the potential side effects and cytotoxicity of new drugs (Samreen Gul et al., 2017).
Propiedades
IUPAC Name |
4-[[4-ethyl-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-2-24-15(12-23-8-10-25-11-9-23)19-22-18(24)27-13-16-20-21-17(26-16)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYKZVAUMRNSOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=NN=C(O2)C3=CC=CC=C3)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2-chlorophenoxy)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B4580836.png)
![N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4580841.png)
![3-ethoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4580844.png)
![4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]-1-naphthamide](/img/structure/B4580845.png)


![N-{4-[(butylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B4580886.png)

![N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4580900.png)

![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide](/img/structure/B4580915.png)

![5-(2,5-dichlorophenyl)-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4580924.png)